molecular formula C8H8BrI B1273149 5-Bromo-2-iodo-M-xylene CAS No. 206559-43-5

5-Bromo-2-iodo-M-xylene

Cat. No. B1273149
M. Wt: 310.96 g/mol
InChI Key: BSIRLLZFIVAHES-UHFFFAOYSA-N
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Patent
US08895761B2

Procedure details

To a solution of 4-bromo-2,6-dimethyl-1-iodobenzene (150 g, 0.48 mol) in tetrahydrofuran (1500 ml) at −75° C. is added n-butyl lithium (1.6 M in hexanes, 364 ml, 0.58 mol) dropwise maintaining the temperature of the reaction mixture below −70° C. When the addition is complete the mixture is stirred at −75° C. for an additional 30 minutes and then trimethyl borate (302 g, 2.9 mol) is added dropwise. After the addition is complete the reaction is stirred at −75° C. for 1 hour, then allowed to come to room temperature and stirred for 2 hours, followed by cooling in an ice bath and acidification with 0.5 N aqueous hydrochloric acid. The mixture is extracted with ethyl acetate (3×1000 ml) and the organic extracts are combined, washed with brine, dried over anhydrous sodium sulphate. The mixture is filtered and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2,6-dimethylphenylboronic acid (48 g) as a white solid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5](I)=[C:4]([CH3:10])[CH:3]=1.C([Li])CCC.[B:16](OC)([O:19]C)[O:17]C.Cl>O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([B:16]([OH:19])[OH:17])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)I)C
Name
Quantity
364 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
302 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
is stirred at −75° C. for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise maintaining the temperature of the reaction mixture below −70° C
ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
is stirred at −75° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (3×1000 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.